molecular formula C12H14N4OS B10960942 (5Z)-3-cyclopropyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one

(5Z)-3-cyclopropyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B10960942
M. Wt: 262.33 g/mol
InChI Key: SPGXYXRQRNCLJK-YHYXMXQVSA-N
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Description

(5Z)-3-cyclopropyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one is a synthetic compound with a unique structure that combines a cyclopropyl group, a pyrazole ring, and a thioxoimidazolidinone core. This compound has garnered interest in various fields of scientific research due to its potential pharmacological and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclopropyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one typically involves the condensation of a cyclopropyl ketone with a pyrazole derivative under basic conditions. The reaction is followed by the introduction of a thioxoimidazolidinone moiety through a cyclization process. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high efficiency and consistency in the production of this compound.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclopropyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5Z)-3-cyclopropyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclopropyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-cyclopropyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, pyrazole ring, and thioxoimidazolidinone core contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

(5Z)-3-cyclopropyl-5-[(1-ethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H14N4OS/c1-2-15-7-8(6-13-15)5-10-11(17)16(9-3-4-9)12(18)14-10/h5-7,9H,2-4H2,1H3,(H,14,18)/b10-5-

InChI Key

SPGXYXRQRNCLJK-YHYXMXQVSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C\2/C(=O)N(C(=S)N2)C3CC3

Canonical SMILES

CCN1C=C(C=N1)C=C2C(=O)N(C(=S)N2)C3CC3

Origin of Product

United States

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